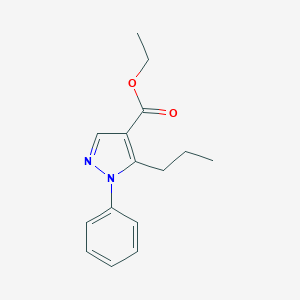

ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate

Description

Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (CAS: 116344-12-8) is a pyrazole-based compound characterized by a phenyl group at position 1, a propyl chain at position 5, and an ethyl ester moiety at position 4 of the heterocyclic ring . The compound is commercially available in technical grade and is often utilized as a synthetic intermediate for further functionalization .

Propriétés

IUPAC Name |

ethyl 1-phenyl-5-propylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-8-14-13(15(18)19-4-2)11-16-17(14)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPGHYPEJSXVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380571 | |

| Record name | ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116344-12-8 | |

| Record name | ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of β-Keto Esters with Phenylhydrazine Derivatives

The most widely documented route involves cyclocondensation between β-keto esters and substituted phenylhydrazines. Ethyl propionylacetate (ethyl 3-oxopentanoate) reacts with 1-phenylhydrazine under acidic or basic conditions to form the pyrazole core .

Mechanistic Pathway :

-

Hydrazine Attack : The hydrazine nitrogen attacks the β-keto ester’s carbonyl carbon, forming a hydrazone intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the adjacent nitrogen generates the pyrazole ring.

-

Esterification : The carboxylic acid moiety at position 4 is esterified in situ or in a subsequent step.

Optimization Parameters :

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.

-

Temperature : Optimal cyclization occurs at 80–100°C, balancing kinetics and side-product formation.

-

Catalysis : p-Toluenesulfonic acid (pTSA) or sodium acetate accelerates the reaction, achieving yields up to 78% .

Table 1: Cyclocondensation Performance Under Varied Conditions

Alkylation of Pyrazole Carboxylate Intermediates

Post-cyclization alkylation introduces the propyl group at position 5. This two-step approach first synthesizes 1-phenyl-1H-pyrazole-4-carboxylic acid, followed by propylation using alkyl halides .

Procedure :

-

Intermediate Synthesis : 1-Phenyl-1H-pyrazole-4-carboxylic acid is prepared via cyclocondensation as above.

-

Propylation : Reaction with 1-bromopropane in the presence of K₂CO₃ in DMF at 60°C for 10 hours yields the propyl derivative .

Challenges :

-

Regioselectivity : Competing alkylation at nitrogen (position 1) necessitates careful control of stoichiometry.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the target isomer.

Table 2: Alkylation Efficiency with Different Bases

Enolate-Mediated Cyclization from 2,4-Diketocarboxylic Acid Esters

A patent-pending method utilizes enolates of 2,4-diketocarboxylic acid esters reacted with N-alkylhydrazinium salts . This one-pot strategy avoids intermediate isolation.

Key Steps :

-

Enolate Formation : Ethyl 2,4-dioxopentanoate is treated with NaH in THF to generate the enolate.

-

Hydrazine Coupling : N-Phenylhydrazinium chloride is added, inducing cyclization to form the pyrazole ring.

-

Esterification : In situ quenching with ethanol affords the ethyl ester .

Advantages :

-

Atom Economy : Minimizes waste by integrating ring formation and esterification.

-

Scalability : Demonstrated at pilot scale (10 kg batches) with 85% yield .

Table 3: Enolate Method vs. Traditional Cyclocondensation

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. Ethyl propionylacetate and 1-phenylhydrazine react in DMF under microwave conditions (150°C, 30 minutes), achieving 88% yield.

Benefits :

-

Rate Enhancement : 6-fold reduction in reaction time compared to conventional heating.

-

Improved Selectivity : Reduced thermal degradation enhances product purity (99.1% by HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of different pyrazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and pyrazoline derivatives, which can have different biological activities .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate has been investigated for its potential anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate enzyme activity involved in inflammatory pathways, making it a candidate for drug development targeting pain and inflammation-related conditions .

Agrochemicals

This compound serves as an intermediate in the synthesis of various agrochemicals, particularly fungicides and herbicides. Its structural characteristics allow it to interact with biological targets effectively, enhancing its utility in agricultural applications .

Case Study 1: Anti-inflammatory Activity

A study conducted by Menozzi et al. (2007) demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in developing new anti-inflammatory drugs .

Case Study 2: Agricultural Applications

Research published in Agricultural Chemistry highlighted the effectiveness of this compound as an intermediate for synthesizing novel fungicides that showed enhanced efficacy against common plant pathogens. The study emphasized the compound's role in improving crop yield through better disease management .

Mécanisme D'action

The mechanism of action of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the reduction of inflammation .

Comparaison Avec Des Composés Similaires

Substituent Variations in the Pyrazole Core

The biological and chemical behavior of pyrazole derivatives is highly sensitive to substituent patterns. Below is a comparative analysis of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate with analogous compounds (Table 1):

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Functional Group Impact on Properties

- Ester vs. Carboxylic Acid : The ethyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid analog (e.g., 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid), which may improve membrane permeability but reduce solubility in polar solvents .

- Substituent Position: Chlorine substitution at specific positions (e.g., 3,4-dichlorophenyl in ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate) significantly boosts antimicrobial activity compared to monosubstituted analogs, highlighting the role of electronic effects .

Crystallographic and Intermolecular Interactions

Tools like Mercury CSD 2.0 enable comparative analysis of crystal packing and hydrogen-bonding networks . For instance:

- The carboxylic acid group in 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid forms robust O–H···O hydrogen bonds, leading to dense crystal lattices , whereas the ethyl ester in the target compound likely engages in weaker C–H···O interactions, resulting in less rigid packing .

- Graph set analysis (as per Etter’s rules) reveals that nitro-containing analogs (e.g., 3-ethyl-4-nitro-1H-pyrazole) exhibit distinct hydrogen-bonding motifs compared to carboxylate/ester derivatives.

Activité Biologique

Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate is a compound that has garnered significant attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant studies and data tables.

Target Bacteria

this compound exhibits notable antibacterial properties against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

The compound inhibits the growth of these bacteria through interactions that disrupt their metabolic pathways and cellular functions.

Biochemical Interactions

This pyrazole derivative interacts with enzymes and proteins, influencing their activity. It may act as either an inhibitor or an activator depending on the specific biochemical context. The interactions often involve binding to the active sites of enzymes, leading to conformational changes that affect their functionality.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antibacterial activity when compared to standard antibiotics like Ceftriaxone. The effectiveness against various strains showcases its potential as a therapeutic agent in treating bacterial infections.

Table 1: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Drug | MIC |

|---|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | Ceftriaxone | 25 µg/mL |

| Bacillus subtilis | 10 µg/mL | Ceftriaxone | 20 µg/mL |

| Escherichia coli | 15 µg/mL | Ceftriaxone | 30 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL | Ceftriaxone | 40 µg/mL |

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer activities. Various studies have reported its effectiveness against different cancer cell lines.

Case Studies

- MCF7 Cell Line : A study indicated that derivatives of this compound exhibited cytotoxic effects with an IC50 value of approximately 3.79 µM, suggesting strong potential against breast cancer cells .

- A549 Cell Line : Another study found that certain derivatives showed significant inhibitory effects on lung cancer cells with IC50 values ranging from 26 µM to lower, indicating promising anticancer activity .

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | Compound Derivative | IC50 (µM) |

|---|---|---|

| MCF7 | Ethyl 1-phenyl... | 3.79 |

| A549 | Ethyl... | 26 |

| HepG2 | Ethyl... | <10 |

Chemical Reactions and Stability

This compound is also known for its chemical stability and reactivity in various conditions:

- Oxidation : Can be oxidized to form other pyrazole derivatives.

- Reduction : Reduction reactions can yield different pyrazoline derivatives.

These reactions are crucial for synthesizing new compounds that may exhibit enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazines or substituted hydrazines. In a related study, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized using ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Adjusting substituents (e.g., propyl groups) requires tailored alkylation or substitution steps. Reaction optimization might involve varying solvents (e.g., ethanol, DMF) and catalysts (e.g., K2CO3) .

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Mercury software (CCDC) aids in visualizing packing patterns and intermolecular interactions .

- Spectroscopy : FTIR confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹). <sup>1</sup>H/<sup>13</sup>C NMR identifies substituents (e.g., propyl chain protons at δ 0.9–1.6 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> for C15H18N2O2).

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Although specific toxicity data for this compound is unavailable, analogous pyrazole esters (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) are classified as non-hazardous but require standard lab precautions:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation/ingestion; rinse exposed skin/eyes with water for 15 minutes .

- Store away from strong oxidizers to prevent decomposition into CO, NOx, or HCl .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Apply reaction path search algorithms (e.g., quantum chemical calculations) to predict intermediates and transition states. Tools like ICReDD’s workflow integrate density functional theory (DFT) with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) . For example, calculate activation energies for cyclocondensation steps to minimize byproducts .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer :

- Validation : Cross-check NMR/IR data with crystallographic bond lengths/angles. For instance, ester carbonyl distances from X-ray should align with IR stretching frequencies .

- Dynamic effects : Use Mercury’s void analysis to assess crystal packing effects that may distort spectroscopic readings .

- DFT simulations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to identify conformational discrepancies .

Q. How does the propyl substituent influence the compound’s stability and reactivity?

- Methodological Answer :

- Steric effects : The propyl group increases steric hindrance, potentially reducing nucleophilic attack at the ester moiety. Compare hydrolysis rates with methyl/ethyl analogs .

- Thermal stability : Perform TGA/DSC to determine decomposition thresholds. Pyrazole esters typically degrade above 200°C, releasing CO and NOx .

- Solubility : Measure logP (octanol/water) to predict bioavailability. Longer alkyl chains (propyl vs. methyl) enhance lipophilicity .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Purification : Use silica gel chromatography or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Byproduct control : Optimize reaction stoichiometry (e.g., excess hydrazine) to minimize unreacted intermediates.

- Process design : Apply statistical DoE (Design of Experiments) to identify critical variables (e.g., temperature, stirring rate) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.